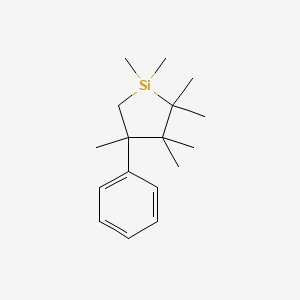
Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an oxo group and an acetaldehyde group attached to the oxazole ring. It is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-oxazoline with an aldehyde in the presence of an oxidizing agent can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and catalyst concentration are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetic acid, while reduction of the oxo group can produce oxo(2-hydroxy-1,3-oxazol-3(2H)-yl)acetaldehyde.
Scientific Research Applications
Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s reactivity and structural features enable it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,3-oxazoline: A related compound with similar structural features but lacking the aldehyde group.
2-Amino-2-oxazoline: Another related compound that can serve as a precursor in the synthesis of Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde.
Uniqueness
This compound is unique due to the presence of both an oxo group and an acetaldehyde group attached to the oxazole ring
Properties
CAS No. |
89332-57-0 |
|---|---|
Molecular Formula |
C5H3NO4 |
Molecular Weight |
141.08 g/mol |
IUPAC Name |
2-oxo-2-(2-oxo-1,3-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H3NO4/c7-3-4(8)6-1-2-10-5(6)9/h1-3H |
InChI Key |
JGCUSXNBONXKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=O)N1C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


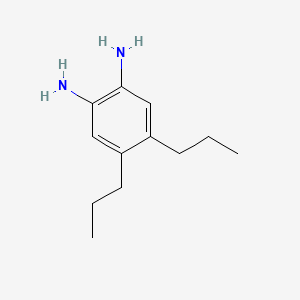
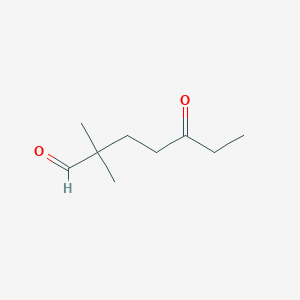
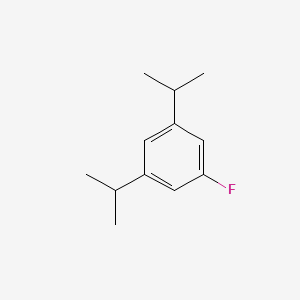
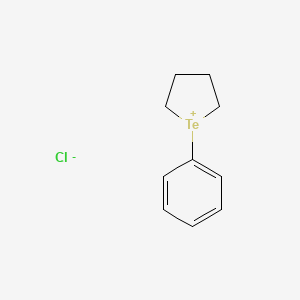
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
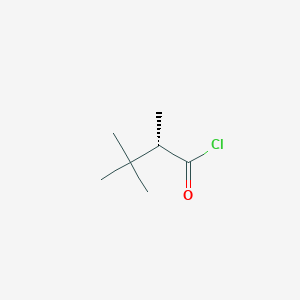
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
